
6-Heptynoyl chloride
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Overview
Description
Hept-6-ynoyl chloride, also known as 6-heptynoyl chloride, is an organic compound with the molecular formula C7H9ClO. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a triple bond between the sixth and seventh carbon atoms and a carbonyl chloride group at the first carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hept-6-ynoyl chloride can be synthesized through various methods. One common approach involves the reaction of hept-6-ynoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, the production of hept-6-ynoyl chloride often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion of hept-6-ynoic acid to hept-6-ynoyl chloride .
Chemical Reactions Analysis
General Reactivity of Acyl Chlorides
Heptanoyl chloride belongs to the acyl chloride family, characterized by extreme reactivity due to the electronegative chlorine atom adjacent to the carbonyl group. This reactivity arises from the electron withdrawal by both the carbonyl oxygen and chlorine, leaving the carbonyl carbon positively charged and susceptible to nucleophilic attack .
Hydrolysis
Heptanoyl chloride undergoes hydrolysis in aqueous conditions to form heptanoic acid and hydrochloric acid:
CH3(CH2)5COCl+H2O→CH3(CH2)5COOH+HCl
This reaction proceeds via nucleophilic attack by water, followed by elimination of HCl .
Esterification
Reaction with alcohols produces esters:
CH3(CH2)5COCl+ROH→CH3(CH2)5COOR+HCl
The mechanism involves nucleophilic attack by the alcohol, displacement of Cl⁻, and deprotonation .
Amide Formation
Acylation of amines (primary, secondary) yields amides:
CH3(CH2)5COCl+NH3→CH3(CH2)5CONH2+HCl
This occurs via nucleophilic attack by the amine, followed by HCl elimination .
Anhydride Formation
Reaction with carboxylic acids generates mixed anhydrides:
CH3(CH2)5COCl+RCOOH→CH3(CH2)5COOR+HCl
This is a two-step process involving nucleophilic attack and elimination .
Comparison with Related Acyl Chlorides
Compound | Formula | Molecular Weight | Unique Features |
---|---|---|---|
Hexanoyl Chloride | C₆H₁₁ClO | 130.61 g/mol | One carbon shorter than heptanoyl chloride |
Octanoyl Chloride | C₈H₁₅ClO | 162.63 g/mol | One carbon longer; similar reactivity |
Nonanoyl Chloride | C₉H₁₇ClO | 176.69 g/mol | Two carbons longer; comparable reactivity |
Heptanoyl chloride’s seven-carbon chain balances steric effects and reactivity, making it ideal for medium-chain fatty acid derivatives.
Scientific Research Applications
Hept-6-ynoyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hept-6-ynoyl chloride is primarily based on its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The triple bond also allows for addition reactions with electrophiles, resulting in the formation of substituted alkenes and alkanes .
Comparison with Similar Compounds
Hept-6-ynoic acid: The precursor to hept-6-ynoyl chloride, differing by the presence of a carboxylic acid group instead of a carbonyl chloride group.
Hept-6-ynyl alcohol: Similar in structure but contains a hydroxyl group instead of a carbonyl chloride group.
Hept-6-ynyl amine: Contains an amino group in place of the carbonyl chloride group.
Uniqueness: Hept-6-ynoyl chloride is unique due to its dual reactivity, allowing it to participate in both nucleophilic substitution and addition reactions. This versatility makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .
Properties
IUPAC Name |
hept-6-ynoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO/c1-2-3-4-5-6-7(8)9/h1H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJGYTOFEMWVMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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